![molecular formula C19H15N3O2S2 B2976827 1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2319876-59-8](/img/structure/B2976827.png)
1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
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Overview
Description
The compound “1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a thiazolo[5,4-b]pyridine derivative . Thiazolo[5,4-b]pyridine derivatives are known for their diverse biological activity and clinical applications .
Synthesis Analysis
These compounds can be synthesized in seven steps from commercially available substances in moderate to good yields . The synthesis involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of these compounds can be characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using techniques such as melting point determination and infrared spectroscopy .Scientific Research Applications
Anticancer Applications
Thiazole derivatives, including our compound of interest, have shown promise in the fight against cancer. They have been used in the synthesis of new series of thiazole derivatives which were evaluated for their antitumor activity . Specifically, certain synthesized compounds related to this chemical structure have demonstrated efficacy against breast cancer cell lines, comparing favorably to standard anticancer drugs like doxorubicin .
Antibacterial and Antifungal Properties
The thiazolo[5,4-b]pyridine moiety is known to possess antibacterial and antifungal properties. This makes the compound potentially useful in the development of new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Compounds with the thiazolo[5,4-b]pyridine structure have been identified to have anti-inflammatory and analgesic activities. This suggests that they could be developed into new medications for pain management and inflammatory conditions .
Agricultural Herbicides
The thiazolo[5,4-b]pyridine core has been incorporated into molecules with herbicidal activity. This application is particularly important in agriculture, where there is a constant need for new herbicides that can target weeds without affecting crops .
Drug Development for Metabolic Disorders
In drug development, thiazole derivatives are explored for their potential in treating metabolic disorders such as obesity and hyperlipidemia. The compound could be a precursor or a lead compound in the synthesis of drugs aimed at these diseases .
Environmental Applications
While direct references to environmental applications of this specific compound are not readily available, the broader class of thiazole derivatives to which it belongs has been studied for environmental remediation purposes. These studies focus on the removal of pollutants and the development of green chemistry solutions .
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound exhibits extremely strong PI3Kα inhibitory activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the activity of PI3Kα, thereby affecting the downstream cellular functions it regulates.
Biochemical Pathways
The inhibition of PI3Kα affects a number of downstream biochemical pathways. PI3K is involved in the AKT/mTOR pathway, which is responsible for regulating cell cycle progression and growth . By inhibiting PI3K, this compound can potentially slow down or stop these processes, making it of interest in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Result of Action
The result of the compound’s action is the inhibition of PI3Kα, leading to a disruption in the AKT/mTOR pathway . This can result in slowed or halted cell growth and proliferation, which is why compounds like this one are of interest in the treatment of diseases like cancer .
properties
IUPAC Name |
1-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)18-21-17-7-4-12-20-19(17)25-18/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTTYQAIJZEPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide |
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